3-[(Cyclopropylmethyl)amino]propanoic acid
Description
Overview of β-Amino Acid Scaffolds in Contemporary Chemical Biology and Medicinal Chemistry Research
β-Amino acids are structural isomers of the more common α-amino acids, distinguished by the placement of the amino group on the third carbon atom of the carboxylic acid chain. This seemingly subtle structural alteration has profound implications for their chemical and biological properties. In recent years, β-amino acid scaffolds have garnered considerable attention in the scientific community for their ability to form stable, well-defined secondary structures in peptides, often referred to as "foldamers." These structures can mimic the helices, sheets, and turns of natural peptides and proteins.
The incorporation of β-amino acids into peptide sequences offers a significant advantage in overcoming a primary hurdle in the development of peptide-based therapeutics: their rapid degradation by proteases in the body. The altered backbone of β-peptides confers a remarkable resistance to enzymatic cleavage, thereby enhancing their bioavailability and therapeutic potential. This has led to their exploration in a wide range of applications, including the development of novel antimicrobial agents, enzyme inhibitors, and modulators of protein-protein interactions.
| Property of β-Amino Acid Scaffolds | Significance in Research |
| Proteolytic Stability | Increased resistance to degradation by enzymes, leading to longer in vivo half-lives for potential therapeutics. |
| Structural Diversity | Ability to form unique and stable secondary structures (foldamers) that can mimic natural peptide conformations. |
| Biological Activity | Derivatives have shown potential as antimicrobial, anticancer, and enzyme-inhibiting agents. |
The Cyclopropylmethyl Moiety in Chemical Design and Biological Systems
The cyclopropylmethyl group is another structural feature that has proven to be of immense value in the design of biologically active molecules. The three-membered ring of cyclopropane (B1198618) is highly strained, which endows it with unique electronic and conformational properties. When incorporated into a larger molecule, the cyclopropyl (B3062369) group can act as a rigid scaffold, restricting the conformational freedom of adjacent functionalities. This can lead to a more favorable binding entropy when the molecule interacts with its biological target, thereby enhancing its potency.
Furthermore, the cyclopropyl ring is often used as a bioisostere for other chemical groups, such as a gem-dimethyl group or a vinyl group. This substitution can lead to improved metabolic stability, as the C-H bonds of the cyclopropyl ring are generally more resistant to oxidative metabolism by cytochrome P450 enzymes. The unique electronic nature of the cyclopropane ring, with its partial π-character, can also influence the electronic properties of the molecule, potentially enhancing its interactions with biological targets.
| Feature of the Cyclopropylmethyl Moiety | Impact on Molecular Properties |
| Conformational Rigidity | Restricts bond rotation, leading to a more defined three-dimensional structure and potentially higher binding affinity. |
| Metabolic Stability | Increased resistance to enzymatic degradation, particularly oxidation, which can improve a drug's pharmacokinetic profile. |
| Bioisosterism | Can mimic the size and shape of other chemical groups while offering improved physicochemical properties. |
Rationale for In-Depth Academic Investigation of 3-[(Cyclopropylmethyl)amino]propanoic Acid and Related Structures
The rationale for the focused academic investigation of this compound and its derivatives stems from the synergistic potential of its two key structural components. The combination of a proteolytically stable β-amino acid backbone with a conformationally rigid and metabolically robust cyclopropylmethyl group presents a compelling scaffold for the design of novel bioactive molecules.
Researchers hypothesize that derivatives of this compound could exhibit a range of valuable pharmacological properties. For instance, studies on structurally related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated their potential as antimicrobial and anticancer agents. mdpi.comresearchgate.net The incorporation of the cyclopropylmethyl group in place of the hydroxyphenyl moiety is a logical next step in exploring the structure-activity relationships of this class of compounds. The expectation is that the unique properties of the cyclopropylmethyl group could further enhance the biological activity and pharmacokinetic profiles of these molecules.
The synthesis and biological evaluation of a library of derivatives based on the this compound scaffold are therefore of high academic interest. Such studies would not only expand the chemical space for drug discovery but also provide deeper insights into the fundamental principles of molecular design and the interplay between structure and biological function. The exploration of this compound and its analogues represents a promising avenue for the development of new therapeutic agents with improved efficacy and stability.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(cyclopropylmethylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)3-4-8-5-6-1-2-6/h6,8H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNZJXJSAHLZGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Derivatization of 3 Cyclopropylmethyl Amino Propanoic Acid Analogues
Protocols for the Synthesis of 3-[(Cyclopropylmethyl)amino]propanoic Acid Core Structures
The construction of the this compound scaffold can be achieved through several synthetic pathways, primarily involving the formation of the β-amino acid backbone and the subsequent introduction of the specific N-alkyl group.
Multi-Step Approaches for Amino Acid and Peptide Derivative Construction
The synthesis of cyclopropane-containing amino acids and their peptide derivatives often involves multi-step sequences that build complexity from simpler starting materials. A common strategy is the use of a Michael addition. For instance, the synthesis can begin with the conjugate addition of cyclopropylmethylamine to an acrylic acid ester, such as methyl acrylate. This reaction directly forms the core structure of the target molecule.
Another sophisticated approach involves the use of protected amino acids as starting points. For example, a protected aspartic acid derivative could be chemically modified to introduce the cyclopropylmethyl group. Such methods are integral to creating conformationally restricted peptidomimetics, where the cyclopropane (B1198618) ring can significantly influence the peptide's secondary structure and metabolic stability. nih.gov The synthesis of peptide derivatives often utilizes solid-phase peptide synthesis (SPPS), where the custom-synthesized this compound, with appropriate protecting groups (like Fmoc or Boc), is incorporated into a growing peptide chain. mdpi.com
Key reactions in these multi-step syntheses include:
Conjugate (Michael) Addition: The reaction of an amine with an α,β-unsaturated carbonyl compound.
Reductive Amination: The reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
Peptide Coupling: Formation of an amide bond between two amino acid residues, often facilitated by coupling reagents like HBTU/HOBt. mdpi.com
Introduction of the Cyclopropylmethyl Group into Propanoic Acid Backbones
Attaching the cyclopropylmethyl group to the propanoic acid framework is a critical step. The most direct method is the N-alkylation of a 3-aminopropanoic acid (β-alanine) derivative. This can be achieved by reacting a protected β-alanine ester with cyclopropylmethyl bromide in the presence of a base.
Alternatively, the synthesis can start from cyclopropylmethanamine. A standard approach is the Michael addition of cyclopropylmethanamine to methyl acrylate, followed by hydrolysis of the resulting ester to yield the final carboxylic acid. This method is efficient for producing the core structure in good yield.
A summary of these approaches is presented below.
| Starting Material | Key Reagent | Reaction Type | Product |
| β-Alanine ethyl ester | Cyclopropylmethyl bromide | N-Alkylation | Ethyl 3-[(cyclopropylmethyl)amino]propanoate |
| Cyclopropylmethanamine | Methyl acrylate | Michael Addition | Methyl 3-[(cyclopropylmethyl)amino]propanoate |
| 3-Chloropropanoic acid | Cyclopropylmethanamine | Nucleophilic Substitution | This compound |
These foundational synthetic routes provide reliable access to the this compound core, which can then be subjected to further derivatization.
Strategies for Structural Diversification and Analog Preparation
Once the core structure is synthesized, a wide range of analogues can be prepared by modifying different parts of the molecule. This structural diversification is crucial for exploring structure-activity relationships in drug discovery and materials science.
Modifications at the Amino Nitrogen (N-Substitution)
While the parent compound is a secondary amine, the amino nitrogen can be further functionalized. For instance, acylation of the nitrogen with various acyl chlorides or anhydrides can produce a series of N-acyl derivatives. researchgate.net Reductive amination with different aldehydes or ketones can introduce a second, distinct substituent on the nitrogen, leading to tertiary amines. These modifications can alter the compound's polarity, basicity, and steric profile.
Synthesis of Halogenated and Fluorinated Derivatives
Halogenation can significantly impact a molecule's biological activity and pharmacokinetic properties. Halogenated derivatives of this compound can be synthesized by using halogenated starting materials. For example, starting with a halogenated cyclopropane derivative or a halogenated propanoic acid backbone would introduce the halogen at a specific position. The synthesis of fluorinated amino acids, in particular, has garnered attention, and methods often involve specialized fluorinating reagents or the use of fluorinated building blocks. mdpi.com Direct halogenation of the final molecule is often challenging due to the lack of reactive sites for electrophilic halogenation, making the use of pre-halogenated precursors a more viable strategy.
Formation of Conjugates and Hydrazone Derivatives
The carboxylic acid group of this compound is a versatile handle for creating conjugates. It can be coupled with other molecules, such as other amino acids, peptides, or biocompatible polymers, by forming an amide bond. nih.gov This is typically achieved by activating the carboxylic acid with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU.
Furthermore, the core structure can be converted into a hydrazide by reacting the corresponding ester with hydrazine (B178648) hydrate (B1144303). nih.gov This hydrazide intermediate is a key precursor for synthesizing a variety of hydrazone derivatives. nih.govresearchgate.net The reaction of the hydrazide with various aldehydes and ketones yields hydrazones, which contain the R-C(=O)NHN=CHR' moiety. researchgate.netmdpi.com This class of compounds is known for its diverse biological activities. researchgate.net
A general scheme for hydrazone formation is shown below:
Esterification: this compound is converted to its methyl or ethyl ester.
Hydrazinolysis: The ester is reacted with hydrazine hydrate (N₂H₄·H₂O) to form 3-[(cyclopropylmethyl)amino]propanehydrazide. nih.gov
Condensation: The hydrazide is condensed with an aldehyde or ketone, typically with acid catalysis, to form the final hydrazone derivative. nih.govmdpi.com
| Derivative Type | Synthetic Precursor | Key Reagent(s) | Functional Group Formed |
| N-Acyl Derivative | This compound | Acyl chloride / Base | Amide |
| Peptide Conjugate | This compound | Amino acid / Peptide, DCC | Amide |
| Hydrazone | Ethyl 3-[(Cyclopropylmethyl)amino]propanoate | 1. Hydrazine hydrate2. Aldehyde/Ketone | Hydrazone |
These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the generation of libraries of novel compounds for further investigation.
Integration of this compound Scaffolds in Advanced Organic Synthesis
The integration of the this compound scaffold into more complex molecules using advanced organic synthesis techniques is a plausible but underexplored area of research. The unique structural features of this β-amino acid, namely the cyclopropylmethyl group, could impart interesting conformational constraints and lipophilicity to target molecules. However, specific applications in the advanced synthetic reactions outlined below have not been detailed in the literature for this particular compound.
Application in Photocatalytic Functionalization Reactions
A comprehensive review of scientific databases reveals a lack of specific studies on the application of photocatalytic functionalization reactions to this compound. Photocatalysis has emerged as a powerful tool for the synthesis of β-amino acid derivatives from various precursors like alkenes. rsc.org These methods often involve visible-light-mediated processes and can facilitate complex bond formations under mild conditions. acs.orgnih.gov
In a broader context, photocatalytic methods have been developed for the modification of amino acids, including C-terminal decarboxylation followed by alkylation. nih.gov These reactions typically proceed through the generation of radical intermediates, enabling a range of transformations. chemrxiv.org While these methodologies are applicable to the general class of β-amino acids, their direct application to this compound has not been specifically documented. The presence of the cyclopropylmethyl group might influence the reactivity and stability of potential radical intermediates in such reactions, a subject that would require dedicated investigation.
Decarboxylative Methodologies for Derivative Synthesis
Decarboxylative cross-coupling reactions are a significant strategy in organic synthesis for the formation of new carbon-carbon bonds from readily available carboxylic acids. acs.orgnih.govchemrxiv.org These methods often employ transition metal catalysts, sometimes in conjunction with photoredox catalysis, to facilitate the extrusion of carbon dioxide and subsequent coupling of the resulting organic fragment with a suitable partner. acs.orgnih.govchemrxiv.org
The application of such decarboxylative methodologies to this compound for the synthesis of its derivatives is not described in the current body of scientific literature. Conceptually, decarboxylative functionalization of this β-amino acid could provide a direct route to novel compounds where the carboxylic acid moiety is replaced with other functional groups. For instance, decarboxylative annulation reactions have been used to create complex heterocyclic structures from α-amino acids. nih.gov The feasibility and outcomes of applying similar strategies to this compound remain an open area for research.
Advanced Structural Elucidation and Supramolecular Chemistry of Cyclopropyl Containing Propanoic Acid Derivatives
Crystallographic Investigations of Cyclopropyl-Containing Peptide-Derived Compounds
Crystallographic studies of compounds structurally related to 3-[(Cyclopropylmethyl)amino]propanoic acid, such as cyclopropyl-containing peptide-derived compounds, provide significant insights into their solid-state behavior. These investigations are fundamental to understanding how molecules recognize each other and assemble into well-defined, three-dimensional structures. The cyclopropyl (B3062369) group, in particular, plays a vital role in directing these assemblies through specific non-covalent interactions.
Analysis of Crystal Engineering and Molecular Self-Assembly
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. In the context of cyclopropyl-containing compounds, crystal engineering focuses on leveraging the unique stereochemical and electronic nature of the cyclopropyl ring to guide molecular self-assembly. The self-assembly of these molecules into ordered supramolecular architectures is driven by a variety of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π–π interactions where applicable.
Identification and Hierarchy of Supramolecular Synthons
A key concept in crystal engineering is the "supramolecular synthon," which is a structural unit within a supramolecular assembly that is formed and held together by intermolecular interactions. The identification of robust and predictable supramolecular synthons is essential for the rational design of crystalline materials.
In cyclopropyl-containing propanoic acid derivatives, several potential supramolecular synthons can be identified. The most prominent synthons are typically formed by the hydrogen-bonding interactions of the carboxylic acid and amino groups. For example, the carboxylic acid groups can form dimeric synthons, while the amino groups can act as hydrogen bond donors to either the carboxylic acid oxygen atoms or to other acceptor groups.
Spectroscopic Techniques for Comprehensive Structural Characterization
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of the compound. For the hydrochloride salt of a related isomer, 2-(aminomethyl)-3-cyclopropylpropanoic acid, predicted mass spectrometry data indicates the expected mass-to-charge ratios for various adducts, which can be used to confirm the presence of the target molecule. uni.lu
Table 1: Predicted Mass Spectrometry Data for 2-(aminomethyl)-3-cyclopropylpropanoic acid hydrochloride
| Adduct | Predicted m/z |
| [M+H]+ | 144.10192 |
| [M+Na]+ | 166.08386 |
| [M-H]- | 142.08736 |
| [M+NH4]+ | 161.12846 |
| [M+K]+ | 182.05780 |
| [M+H-H2O]+ | 126.09190 |
| [M+HCOO]- | 188.09284 |
| [M+CH3COO]- | 202.10849 |
| [M+Na-2H]- | 164.06931 |
| [M]+ | 143.09409 |
| [M]- | 143.09519 |
Data sourced from PubChem for a structural isomer. uni.lu
Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for elucidating the detailed carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons at high field (typically 0-1 ppm), methylene (B1212753) protons adjacent to the cyclopropyl group and the nitrogen atom, the methine proton on the propanoic acid backbone, and the exchangeable protons of the amino and carboxylic acid groups.
¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbons of the cyclopropyl ring, the methylene carbons, the methine carbon, and the carbonyl carbon of the carboxylic acid.
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad O-H stretching band for the carboxylic acid would be anticipated around 2500-3300 cm⁻¹. docbrown.info The C=O stretching vibration of the carboxylic acid would likely appear as a strong absorption in the region of 1700-1725 cm⁻¹. docbrown.info The N-H stretching vibration of the secondary amine would be expected in the region of 3300-3500 cm⁻¹.
Table 2: Expected Spectroscopic Features for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals for cyclopropyl protons (0-1 ppm), methylene protons, methine proton, and exchangeable NH and OH protons. |
| ¹³C NMR | Resonances for cyclopropyl carbons, methylene carbons, methine carbon, and carbonyl carbon. |
| IR Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (1700-1725 cm⁻¹), and N-H stretch (3300-3500 cm⁻¹). docbrown.info |
These spectroscopic methods, when used in concert, provide a powerful toolkit for the unambiguous structural confirmation and detailed characterization of this compound.
Computational Chemistry and Molecular Modeling Approaches for 3 Cyclopropylmethyl Amino Propanoic Acid Analogues
Molecular Docking Simulations to Elucidate Ligand-Target Interactions
Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net For analogues of 3-[(Cyclopropylmethyl)amino]propanoic acid, docking simulations are instrumental in visualizing how these molecules fit into the active site of a target protein, such as GABA aminotransferase (GABA-AT) or GABA transporters (GATs). nih.govnih.gov
Docking algorithms systematically explore various conformations of the ligand within the receptor's binding pocket, scoring each pose based on a force field that approximates the binding free energy. unram.ac.id This process predicts the most likely binding mode and provides a quantitative estimate of binding affinity (e.g., docking score in kcal/mol).
Below is a representative data table illustrating hypothetical docking results for a series of analogues against a target receptor.
| Compound Analogue | Modification | Docking Score (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| Analogue 1 | Parent Structure | -7.8 | H-bond with Lys357, Salt bridge with Asp326 |
| Analogue 2 | Methyl on Cyclopropyl (B3062369) | -8.2 | H-bond with Lys357, Hydrophobic contact with Phe217 |
| Analogue 3 | Hydroxyl on Propanoic Chain | -8.5 | Additional H-bond with Gln329, Salt bridge with Asp326 |
| Analogue 4 | Fluoro on Cyclopropyl | -7.9 | H-bond with Lys357, Halogen bond with Tyr140 |
By analyzing the predicted binding poses from docking simulations, researchers can identify the specific amino acid residues that form crucial interactions with the ligand. nih.gov This information is vital for understanding the structure-activity relationship (SAR) and for designing site-directed mutagenesis experiments to validate the predicted binding mode. For analogues of this compound, key residues often include:
Anionic Binding Site: Residues like Aspartate and Glutamate that interact with the protonated amine.
Cationic Binding Site: Residues such as Lysine and Arginine that form salt bridges with the ligand's carboxylate group. nih.gov
Hydrophobic Pocket: Aromatic (Phenylalanine, Tyrosine, Tryptophan) and aliphatic (Leucine, Isoleucine, Valine) residues that accommodate the cyclopropylmethyl group.
The identification of these interactions allows for the strategic modification of the ligand to enhance binding affinity and selectivity. researchgate.net
Molecular Dynamics Simulations to Investigate Conformational Dynamics and Allosteric Mechanisms
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.commdpi.com MD simulations are performed on the most promising docked poses to assess the stability of the complex and explore the conformational landscape of both the ligand and the protein. nih.govresearchgate.net
By simulating the complex in a realistic environment (e.g., solvated in water with physiological ion concentrations), MD can validate the docking results. A stable binding pose is typically characterized by low root-mean-square deviation (RMSD) of the ligand over the simulation time. Furthermore, analysis of root-mean-square fluctuation (RMSF) can reveal flexible regions of the protein, which may be involved in ligand entry or allosteric regulation. mdpi.com MD simulations can also track the persistence of key interactions, like hydrogen bonds, providing a more rigorous assessment of the binding mode. These simulations are crucial for understanding how the binding of an analogue at the active site might induce conformational changes in distant parts of the receptor, which is the basis of allosteric modulation. mdpi.com
Quantum-Chemical Studies of the Cyclopropyl Moiety's Electronic Interactions
The cyclopropyl group possesses unique electronic properties due to its ring strain and the hybrid character of its C-C bonds, which have enhanced π-character. nih.govacs.org Quantum-chemical (QC) methods, particularly Density Functional Theory (DFT), are employed to accurately model these electronic effects and characterize the subtle non-covalent interactions that the cyclopropyl moiety can form within a receptor's binding site. mdpi.com
DFT calculations can precisely compute the geometry and energy of interactions that are often poorly described by classical molecular mechanics force fields. dntb.gov.uanih.gov For the cyclopropylmethyl group, these include:
C-H⋯π Interactions: The C-H bonds of the cyclopropyl ring can act as weak hydrogen bond donors, interacting favorably with the electron-rich π systems of aromatic amino acid residues like Phenylalanine or Tyrosine. mdpi.com
Carbon Bonding: The region along the extension of a C-C bond in the cyclopropyl ring can have a positive electrostatic potential (a σ-hole), allowing it to interact with nucleophilic atoms like the oxygen of a carbonyl group (πC=O⋯σ*cyclopropyl). mdpi.comresearchgate.net
Dispersion Forces: These attractive forces, also known as London forces or van der Waals interactions, are significant in the hydrophobic pocket and are accurately captured by modern dispersion-corrected DFT functionals. mdpi.com
| Interaction Type | Description | Typical Energy (kcal/mol) |
|---|---|---|
| C-H⋯π | Interaction between cyclopropyl C-H and aromatic ring | -0.5 to -2.5 |
| van der Waals | General attractive forces in hydrophobic pocket | -0.5 to -1.5 |
| Carbon Bonding | Interaction of σ-hole with a nucleophile (e.g., C=O) | -0.3 to -1.0 |
In Silico Design and Optimization of Bioactive Compounds
The ultimate goal of these computational studies is to guide the design of new, improved molecules. In silico design integrates the insights from docking, MD, and QC calculations into a cohesive strategy for lead optimization. mdpi.comethz.ch For example, if docking and MD simulations reveal an unoccupied hydrophobic pocket adjacent to the cyclopropyl group, new analogues can be designed with substituents on the ring to fill this space and increase van der Waals contacts, thereby enhancing binding affinity. nih.gov
Similarly, if QC studies identify a potential C-H⋯π interaction with a specific Phenylalanine residue, analogues can be designed to optimize the geometry of this interaction. mdpi.com Computational workflows can build virtual libraries of such novel analogues and rapidly predict their binding affinities and other properties (e.g., lipophilicity, metabolic stability) before committing resources to their chemical synthesis and biological testing. researchgate.net This iterative cycle of computational design, synthesis, and testing significantly accelerates the drug discovery process.
Biological Activity and Mechanistic Investigations of 3 Cyclopropylmethyl Amino Propanoic Acid Derivatives
Antimicrobial Efficacy and Structure-Activity Relationships of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
Evaluation against Multidrug-Resistant Bacterial Pathogens
There is currently a lack of specific studies in the accessible scientific literature evaluating the efficacy of 3-[(Cyclopropylmethyl)amino]propanoic acid or its direct derivatives against multidrug-resistant bacterial pathogens. Research on other classes of propanoic acid derivatives has demonstrated structure-dependent activity against ESKAPE group pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.govmdpi.comresearchgate.net For instance, derivatives of 3-((4-Hydroxyphenyl)amino)propanoic acid have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. researchwithnj.comnih.gov However, without direct experimental evidence, the potential antibacterial spectrum of this compound remains speculative.
Elucidation of Structure-Dependent Antimicrobial Mechanisms
The elucidation of structure-dependent antimicrobial mechanisms for this compound derivatives is contingent on initial activity screening, which has not been reported. For other series of propanoic acid derivatives, researchers have begun to establish structure-activity relationships (SAR). nih.govnih.gov For example, the incorporation of heterocyclic substituents into the 3-((4-Hydroxyphenyl)amino)propanoic acid scaffold was found to yield potent and broad-spectrum antimicrobial activity. nih.govmdpi.com Such studies are foundational for understanding how molecular modifications influence biological activity, but a similar SAR profile for this compound has not been established.
Research on 3-Cyclopropyl-L-alanine as an Alanine Derivative
3-Cyclopropyl-L-alanine is an amino acid derivative that has been utilized in chemical synthesis. researchgate.net While general statements suggest that amino acid derivatives can influence anabolic hormones and act as ergogenic aids, specific research into these properties for 3-Cyclopropyl-L-alanine is not well-documented in the available literature. mdpi.com
In Vitro Studies on its Influence on Anabolic Hormones and Metabolic Processes
Applications As Advanced Building Blocks and Research Scaffolds
Utility in Combinatorial Chemistry and the Generation of Compound Libraries
In modern drug discovery and materials science, the ability to rapidly synthesize and screen large numbers of related compounds, known as a compound library, is paramount. The structural framework of a molecule that is systematically modified to produce this library is referred to as a scaffold. Propanoic acid derivatives have been identified as attractive scaffolds for developing novel compounds with therapeutic potential. mdpi.com
The 3-aminopropanoic acid core of 3-[(Cyclopropylmethyl)amino]propanoic acid offers two key points for chemical modification: the carboxylic acid group and the secondary amine. This allows for a modular approach in combinatorial synthesis.
Amide Bond Formation: The carboxylic acid can be readily coupled with a diverse library of amines to generate a wide array of amides.
Reactions at the Amine: The secondary amine can be reacted with various electrophiles, such as acyl chlorides, sulfonyl chlorides, or isocyanates, to introduce further diversity.
This versatility allows for the creation of extensive libraries from a single, advanced building block. For instance, studies on similar propanoic acid scaffolds have shown that derivatives can be synthesized to serve as a basis for hit-to-lead optimization in drug discovery programs. mdpi.com A library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives was evaluated for anticancer and antioxidant activities, demonstrating how a common scaffold can be used to identify promising candidates for further development. mdpi.com Similarly, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been shown to possess structure-dependent antiproliferative activity, highlighting the value of this class of compounds as foundational structures for generating novel therapeutic agents. mdpi.com
Table 1: Illustrative Example of Scaffold Modification for Library Generation This table provides a conceptual illustration of how a core scaffold related to the subject compound can be chemically modified to generate a small library of diverse compounds.
Click to view table
| Core Scaffold | Reagent for Amine Modification | Reagent for Carboxylic Acid Modification | Resulting Compound Class |
| R-NH-(CH2)2-COOH | Acetyl Chloride | Benzylamine / Coupling Agent | N-Acetylated Amide |
| R-NH-(CH2)2-COOH | Benzoyl Chloride | Ethanolamine / Coupling Agent | N-Benzoylated Amide |
| R-NH-(CH2)2-COOH | Methanesulfonyl Chloride | Aniline / Coupling Agent | N-Mesylated Amide |
| R-NH-(CH2)2-COOH | Phenyl Isocyanate | Hydrazine (B178648) / Coupling Agent | N-Phenylurea Hydrazide |
Role in the Design and Synthesis of Novel Peptide and Peptidomimetic Structures
Peptides are crucial biological molecules, but their use as therapeutic agents is often limited by poor stability and rapid degradation by enzymes in the body. nih.gov To overcome these limitations, chemists design peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. nih.gov this compound is a non-standard beta-amino acid, and its incorporation into peptide chains can induce specific structural changes and enhance stability.
The key features contributing to its utility in this area are:
Beta-Amino Acid Structure: Unlike the alpha-amino acids that constitute natural proteins, the amino group in this compound is attached to the beta-carbon (the third carbon from the carboxyl group). This alters the backbone spacing, leading to different folding patterns (e.g., helices, sheets) compared to natural peptides.
Cyclopropyl (B3062369) Group: The cyclopropyl ring is a small, rigid structure. nih.gov When incorporated into a peptide backbone via the cyclopropylmethyl group, it acts as a conformational constraint, limiting the flexibility of the resulting molecule. nih.gov This can pre-organize the peptidomimetic into a specific shape that may enhance its binding affinity to a biological target. nih.gov The synthesis of cyclopropane-derived peptidomimetics has been a focus of research to create molecules with enhanced biological properties. nih.gov
The synthesis of peptides and peptidomimetics containing such non-coded amino acids typically involves solid-phase peptide synthesis (SPPS), where the peptide is built step-by-step on a solid resin support. nih.govmdpi.com The this compound unit would be added to the growing chain using standard coupling reagents, similar to conventional amino acids. nih.gov
Table 2: Comparison of Alpha-Amino Acid and a Beta-Amino Acid Structure
Click to view table
| Feature | Standard Alpha-Amino Acid (e.g., Alanine) | Beta-Amino Acid (e.g., 3-Aminopropanoic Acid) |
| Structure | NH2 and COOH groups on the same carbon (alpha-carbon) | NH2 and COOH groups on adjacent carbons |
| Backbone Length | Shorter repeating unit in a polymer chain | Longer repeating unit, adding an extra carbon to the backbone |
| Proteolytic Stability | Generally susceptible to cleavage by proteases | Often resistant to degradation by proteases |
| Secondary Structures | Forms well-defined alpha-helices and beta-sheets | Forms different types of helices (e.g., 14-helix) and sheets |
Development of Chemical Probes and Tools for Biological Research
Chemical probes are specialized molecules designed to study and manipulate biological systems. rockefeller.edu They typically consist of a component that recognizes and interacts with a specific biological target (e.g., a protein), a linker, and a reporter tag (such as a fluorescent dye or an affinity label like biotin). nih.govnih.gov These tools are essential for identifying drug targets, elucidating mechanisms of action, and visualizing biological processes. nih.govljmu.ac.uk
This compound can serve as a crucial building block or scaffold component in the synthesis of such probes. Its structure allows for the strategic attachment of linkers and reporter groups without compromising the core fragment responsible for biological activity.
For example, in the synthesis of fluorescently labeled analogs of the CCR5 antagonist TAK779, complex amine building blocks were used as foundational pieces. mdpi.com The propanoic acid moiety of this compound provides a convenient handle (the carboxylic acid) for attaching linkers that can then be connected to reporter tags like coumarin (B35378) or BODIPY dyes. mdpi.com
The design of a chemical probe is a meticulous process:
Identify the Bioactive Scaffold: A core molecular structure known to interact with the target of interest is selected. The this compound structure could be part of this core.
Design a Linker: A chemical chain is designed to connect the scaffold to the reporter tag. The linker's length and composition are critical to ensure that the tag does not interfere with the scaffold's binding to its target. nih.gov
Attach a Reporter Tag: A functional group is added to the end of the linker. This can be:
A Fluorophore: To allow for visualization of the target's location in cells via microscopy. mdpi.com
Biotin: To enable affinity purification, where the probe and its bound protein target are "pulled down" from a complex mixture using streptavidin-coated beads. nih.gov
A Photo-crosslinker: To form a permanent covalent bond with the target upon exposure to light.
The versatility of the amine and carboxylic acid functional groups in this compound makes it an adaptable component for constructing these sophisticated molecular tools for biological research.
Table 3: Components of a Typical Chemical Probe
Click to view table
| Component | Function | Example |
| Bioactive Moiety | Binds to the specific biological target (e.g., enzyme, receptor). | A derivative containing the this compound scaffold. |
| Linker | Spatially separates the bioactive moiety from the reporter tag to prevent interference. | Polyethylene glycol (PEG) chain, alkyl chain. nih.gov |
| Reporter Tag | Enables detection or isolation of the probe-target complex. | Biotin, BODIPY dye, Coumarin, Alkyne group for "click" chemistry. nih.govljmu.ac.ukmdpi.com |
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding of 3-[(Cyclopropylmethyl)amino]propanoic Acid and its Analogues
The core structure of this compound, a β-amino acid derivative, incorporates a cyclopropylmethyl group, which is of significant interest in medicinal chemistry due to its unique conformational and electronic properties. While direct research on this compound is limited, a substantial body of work on its analogues, particularly those with aromatic or heterocyclic substitutions, provides a strong foundation for understanding its potential.
A significant area of investigation has been the synthesis and biological evaluation of various 3-aminopropanoic acid derivatives. For instance, a series of 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and shown to exhibit promising structure-dependent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens, including ESKAPE group bacteria and drug-resistant Candida species. nih.govmdpi.com These findings highlight the potential of the 3-aminopropanoic acid scaffold as a basis for developing new antimicrobial agents.
Furthermore, these same 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives have been evaluated for their anticancer and antioxidant properties. nih.govmdpi.com Several compounds in this series were found to reduce the viability of A549 lung cancer cells and inhibit their migration. nih.govmdpi.com The dual activity of these compounds as both anticancer and antioxidant agents suggests that the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold could be a valuable starting point for the development of novel therapeutics. mdpi.com
The synthesis of cyclopropyl (B3062369) analogues of other amino acids has also been a focus of research. For example, cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid have been synthesized and assessed as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, indicating the utility of the cyclopropyl moiety in designing neurologically active compounds. nih.gov The incorporation of cyclopropane (B1198618) rings into amino acid structures can confer conformational rigidity and improve metabolic stability, which are desirable properties for drug candidates. nih.gov
Table 1: Selected Biologically Active Analogues of 3-Aminopropanoic Acid
| Compound/Derivative Class | Biological Activity | Key Findings | Reference(s) |
|---|---|---|---|
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Antimicrobial | Active against multidrug-resistant bacteria and fungi. | nih.govmdpi.com |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Anticancer, Antioxidant | Reduced viability and migration of A549 lung cancer cells. | nih.govmdpi.com |
| Cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid | NMDA receptor antagonist | Showed affinity for the NMDA receptor. | nih.gov |
Identification of Emerging Research Avenues and Unexplored Potentials
The existing research on analogues of this compound opens up several promising avenues for future investigation. A key emerging area is the systematic exploration of the structure-activity relationships (SAR) of the cyclopropylmethylamino group in combination with various substitutions on the propanoic acid backbone.
Unexplored Potentials:
Neurological Disorders: Given that cyclopropyl analogues of other amino acids have shown activity at the NMDA receptor, it is plausible that this compound and its derivatives could have applications in treating neurological and psychiatric disorders. nih.gov Future research could focus on synthesizing and screening a library of these compounds for activity against a panel of central nervous system targets.
Antiviral Applications: While the antimicrobial and anticancer activities of related compounds have been explored, their potential as antiviral agents remains largely uninvestigated. The unique conformational constraints imposed by the cyclopropyl group could lead to novel interactions with viral proteins.
Metabolic Diseases: The parent molecule, β-alanine (3-aminopropanoic acid), is involved in various metabolic processes. foodb.ca Investigating the effects of this compound and its analogues on metabolic pathways could uncover new therapeutic approaches for conditions such as diabetes and obesity.
Agrochemicals: The discovery that a 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivative can promote plant growth suggests a potential application for these compounds in agriculture. nih.gov Further studies could explore their efficacy as plant growth regulators or as agents to protect crops from pathogens.
Prospects for Novel Bioactive Compound Discovery and Mechanistic Studies
The structural simplicity and synthetic tractability of this compound make it an attractive scaffold for the discovery of novel bioactive compounds. Future research efforts are likely to focus on several key areas:
Combinatorial Chemistry and High-Throughput Screening: The generation of large, diverse libraries of this compound analogues, followed by high-throughput screening against a wide range of biological targets, could rapidly identify new lead compounds for drug development.
Mechanistic Studies: For any identified bioactive compounds, detailed mechanistic studies will be crucial to understand their mode of action. This could involve techniques such as target identification, enzyme kinetics, and structural biology to elucidate the molecular interactions between the compound and its biological target. For example, understanding how 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exert their antimicrobial effects could inform the design of more potent and selective antibiotics. nih.govmdpi.com
Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the biological activity of new analogues and to guide the design of more effective compounds. This approach can help to prioritize synthetic efforts and accelerate the discovery process.
Stereoselective Synthesis: The development of efficient stereoselective synthetic methods will be important, as the biological activity of chiral molecules is often dependent on their stereochemistry. A concise synthesis of enantiomerically pure cyclopropane-containing amino acids has been described, which could be adapted for the synthesis of specific stereoisomers of this compound. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(Cyclopropylmethyl)amino]propanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-chloropropanoic acid and cyclopropylmethylamine under basic conditions. Reaction parameters such as solvent polarity (aqueous vs. organic solvents like ethanol), temperature (optimized between 50–80°C), and stoichiometric ratios significantly impact yield. For example, excess cyclopropylmethylamine may reduce side products like unreacted chloropropanoic acid derivatives. Characterization via HPLC and NMR is critical to confirm purity (>95%) and structural integrity .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should employ accelerated degradation protocols:
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by LC-MS analysis to detect decomposition products (e.g., cyclopropane ring opening or decarboxylation).
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify degradation thresholds. For instance, cyclopropyl groups may destabilize above 150°C .
Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–220 nm) or tandem mass spectrometry (LC-MS/MS) using a C18 column and a mobile phase of acetonitrile/water with 0.1% formic acid. Calibration curves (1–100 µM) should be validated for linearity (R² > 0.99) and recovery rates (>90%) in plasma or tissue homogenates .
Advanced Research Questions
Q. How can QSAR models predict the pharmacological activity of this compound analogs?
- Methodological Answer : Build QSAR models using descriptors like logP (lipophilicity), topological polar surface area (TPSA), and electronic parameters (Hammett constants). For example, the cyclopropyl group enhances metabolic stability but may reduce solubility. Validate models with in vitro assays (e.g., enzyme inhibition of serine proteases) and compare with structurally related compounds, such as 3-amino-2-(methyl)propanoic acid derivatives .
Q. What experimental strategies resolve contradictory data on the compound’s enzyme-binding affinity reported in literature?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer ionic strength or co-solvents). Use orthogonal methods:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to immobilized enzymes.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to confirm binding stoichiometry.
Cross-validate results with molecular docking simulations (e.g., AutoDock Vina) to identify key binding residues .
Q. How does the cyclopropylmethyl moiety influence the compound’s pharmacokinetic profile compared to other alkylamino derivatives?
- Methodological Answer : Conduct comparative ADME studies:
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. The cyclopropyl group reduces CYP450-mediated oxidation compared to linear alkyl chains.
- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. The rigid cyclopropane ring may lower permeability but enhance plasma protein binding .
Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?
- Methodological Answer : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) or enzymatic resolution using lipases or acylases. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC). For example, L-amino acid oxidases can selectively deaminate the undesired enantiomer .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported cytotoxicity data for this compound across cell lines?
- Methodological Answer : Standardize assays by:
- Using identical cell passage numbers and culture conditions (e.g., serum concentration).
- Including positive controls (e.g., doxorubicin) and normalizing viability to mitochondrial activity (MTT assay) vs. membrane integrity (LDH release).
Perform meta-analysis of published IC50 values to identify outlier studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
